molecular formula C20H19NO4 B12929941 1-(Methyl(phenyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

1-(Methyl(phenyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12929941
M. Wt: 337.4 g/mol
InChI Key: QCGGSLQIISDAJQ-UHFFFAOYSA-N
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Description

1-(Methyl(phenyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methyl(phenyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with 1-(Methyl(phenyl)amino)-1-oxopropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methyl(phenyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

1-(Methyl(phenyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methyl(phenyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure and exhibit similar biological activities.

    1-(Methyl(phenyl)amino)-1-oxopropan-2-yl derivatives: These compounds have similar functional groups and chemical properties.

Uniqueness: 1-(Methyl(phenyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[1-(N-methylanilino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-14(19(22)21(2)17-9-4-3-5-10-17)25-20(23)16-12-15-8-6-7-11-18(15)24-13-16/h3-12,14H,13H2,1-2H3

InChI Key

QCGGSLQIISDAJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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